Sodium 1H-pyrrole-2-sulfinate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4NNaO2S |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
sodium;1H-pyrrole-2-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-2-1-3-5-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
InChI Key |
NKGMCFIGAQJWRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CNC(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Sodium 1h Pyrrole 2 Sulfinate and Analogous Systems
Approaches to the Construction of the 1H-Pyrrole-2-sulfinate Moiety
The construction of the 1H-pyrrole-2-sulfinate core can be broadly categorized into two main approaches: the direct introduction of a sulfinate group onto a pre-formed pyrrole (B145914) ring and the synthesis of the pyrrole ring itself from precursors already containing the sulfinate functionality. Each approach presents its own set of advantages and challenges, which are discussed in the following subsections.
Direct Sulfination of Pyrrole and its Derivatives
The direct introduction of a sulfinate group at the C2 position of pyrrole is a conceptually straightforward approach. However, the high reactivity of the pyrrole ring towards electrophiles and radical species often leads to challenges in controlling regioselectivity and preventing side reactions such as polysubstitution and polymerization.
Electrophilic substitution is a fundamental reaction for functionalizing aromatic heterocycles like pyrrole. The pyrrole ring is highly activated towards electrophilic attack, with the C2 (α) position being the most electron-rich and kinetically favored site for substitution. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance, delocalizing the positive charge over three atoms. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. bohrium.comrsc.org
Despite the electronic preference for C2 substitution, the direct sulfonation of pyrrole to achieve 2-sulfonated products is not straightforward. The use of strong sulfonating agents, such as concentrated sulfuric acid, typically leads to polymerization of the pyrrole ring. rsc.org Milder reagents are therefore required. A common method for the sulfonation of pyrrole involves the use of a pyridine-sulfur trioxide (Py·SO3) complex. quimicaorganica.orgnih.gov However, studies have shown that the reaction of pyrrole and its 1-methyl derivative with the Py·SO3 complex surprisingly yields the thermodynamically more stable 3-sulfonated pyrroles rather than the kinetically favored 2-sulfonates. researchgate.net This outcome highlights a significant challenge in achieving direct C2-sulfonation through conventional electrophilic substitution.
A potential strategy to overcome this regiochemical challenge involves the use of organometallic pyrrole derivatives. For instance, the reaction of a 2-lithiated or 2-Grignard pyrrole derivative with sulfur dioxide (SO2) could, in principle, lead to the formation of a pyrrole-2-sulfinate. The Grignard reagent, prepared from the corresponding halo-pyrrole, would react with SO2 in a manner analogous to its reaction with carbon dioxide to form a carboxylic acid. The resulting intermediate, upon hydrolysis, would yield the desired sulfinic acid, which can then be converted to its sodium salt. doubtnut.com
| Reagent/Method | Product | Observations |
| Concentrated H2SO4 | Polymer | Pyrrole is unstable under strongly acidic conditions. rsc.org |
| Pyridine-SO3 complex | Pyrrole-3-sulfonic acid | The thermodynamically favored product is obtained. researchgate.net |
| 1. n-BuLi, 2. SO2 | 1H-Pyrrole-2-sulfinic acid (anticipated) | A plausible route via a 2-lithiopyrrole intermediate. |
| 1. Mg, 2. SO2 | 1H-Pyrrole-2-sulfinic acid (anticipated) | A plausible route via a 2-pyrrolylmagnesium halide intermediate. doubtnut.com |
Radical-mediated reactions offer an alternative pathway for the functionalization of pyrroles. While the direct radical sulfination of pyrrole to yield a sulfinate is not extensively documented, analogous radical sulfonylation reactions provide insights into the feasibility of such transformations. These reactions typically involve the generation of a sulfonyl radical (RSO2•) from a suitable precursor, which then adds to the pyrrole ring.
For instance, visible-light-mediated radical/radical cross-coupling strategies have been developed using sulfonyl pyrroles. rsc.org While this method focuses on functionalizing other molecules using a pyrrolyl radical, it underscores the compatibility of the pyrrole nucleus with radical processes.
Another relevant approach is the oxidative radical cyclization of pyrrole derivatives. For example, 1-(2-Bromobenzyl)-2-alkanesulfonylpyrroles can undergo an AIBN-initiated radical cyclization. researchgate.net This type of reaction demonstrates that radical addition can occur at the α-position of the pyrrole nucleus. While these examples lead to sulfonylated products or involve cyclization, they suggest that a radical approach for the direct introduction of a sulfinate group could be envisioned, potentially through the reaction of pyrrole with a reagent that can generate a sulfinyl radical or its equivalent under suitable conditions.
Synthesis via Ring-Closing Reactions Incorporating Sulfinate Precursors
An alternative to the direct functionalization of a pre-existing pyrrole ring is the construction of the heterocyclic system from acyclic precursors that already contain the desired sulfinate or a precursor to it. This approach can offer better control over the regiochemistry of the final product.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools in synthetic chemistry for building molecular complexity. bohrium.comnih.govrsc.org While a specific MCR for the direct synthesis of sodium 1H-pyrrole-2-sulfinate is not prominently described, the principles of MCRs can be applied to design potential synthetic routes.
For example, a hypothetical MCR could involve the condensation of a β-keto sulfinate, an α-amino ketone, and a suitable third component that facilitates the cyclization and aromatization to the pyrrole ring. The challenge in such an approach would be the synthesis and stability of the required sulfinate-containing building blocks.
More commonly, multicomponent reactions are employed for the synthesis of polysubstituted pyrroles, and in some cases, sodium sulfinates are used as a reagent to introduce a sulfonyl group. acs.org For instance, a one-pot, multi-component reaction of aromatic aldehydes, ethyl acetoacetate, thiadiazole derivatives, and nitromethane (B149229) in the presence of an ionic liquid catalyst has been reported for the synthesis of polyfunctionalized pyrrole derivatives. semnan.ac.ir While this does not yield a sulfinate, it showcases the utility of MCRs in constructing complex pyrrole systems.
Oxidative cyclization reactions represent another class of powerful methods for the synthesis of heterocyclic compounds. researchgate.net In the context of pyrrole synthesis, these reactions often involve the formation of carbon-nitrogen bonds under oxidative conditions to construct the pyrrole ring. Sodium sulfinates can play a role in such reactions, typically as a source of a sulfonyl radical which can initiate a cascade cyclization.
For example, the copper-photocatalyzed selective α-C(sp3)-H sulfonylation of amides with sodium sulfinates via a 1,5-hydrogen atom transfer has been demonstrated. acs.org Although this reaction does not form a pyrrole ring, it illustrates the generation of a sulfonyl radical from sodium sulfinate under oxidative conditions.
Derivatization from Pyrrole-2-sulfonyl Halides and Related Sulfur(VI) Species
The most direct precursor for the synthesis of this compound is its corresponding sulfonyl halide, pyrrole-2-sulfonyl chloride. The general strategy involves the reduction of this sulfonyl chloride to the desired sulfinate salt. While many heteroaryl sulfonyl chlorides are challenging to synthesize and can be notoriously unstable, their formation is a critical step. nih.gov For instance, methods have been developed for the preparation of various aryl and heteroaryl sulfonyl chlorides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which can then be converted to other derivatives. nih.govacs.org Another approach involves a Sandmeyer-type reaction where arenediazonium salts react with sulfur dioxide in the presence of copper salts. acs.org More recently, photocatalytic methods using heterogeneous catalysts have been developed to produce sulfonyl chlorides from arenediazonium salts under mild, room temperature conditions. acs.org Once the pyrrole-2-sulfonyl chloride is obtained, it can be reduced to this compound using the conventional methods outlined below.
Synthesis of Related Sulfinate Salts as Foundational Methodologies
The synthesis of sulfinate salts is well-established, with a variety of methods available that can be adapted for heteroaromatic systems like pyrrole. While only a selection of sodium sulfinates are commercially available, they can often be readily prepared from inexpensive sulfonyl chlorides. nih.gov
The reduction of sulfonyl chlorides is the most common and straightforward method for preparing sulfinate salts. nih.govgoogle.com This transformation can be achieved using several reducing agents. A widely used method involves reacting the corresponding sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in water at elevated temperatures (70–80 °C). nih.gov Another established protocol uses zinc dust in the presence of sodium carbonate in water. nih.gov More recently, sodium borohydride (B1222165) has been employed for the reduction of sulfones, which are precursors to sulfinates, to produce the desired salts with diverse functional groups. nih.govrsc.org These methods are valued for their reliability and high yields. nih.gov
| Reducing Agent | Co-reagent/Solvent | Key Features | Reference |
| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate / Water | Most common method, high yields. | nih.gov |
| Zinc (Zn) | Sodium Carbonate / Water | Straightforward, effective for p-toluenesulfonyl chloride. | nih.gov |
| Sodium Borohydride (NaBH₄) | Not specified | Used to reduce sulfones (sulfinate precursors). | nih.govrsc.org |
A significant challenge in the synthesis and isolation of sulfinate salts is their ionic nature, which leads to insolubility in organic solvents and hygroscopicity. nih.gov To circumvent these practical issues, a strategy involving "masked sulfinates" has been developed. nih.govacs.org This approach uses molecules that release the sulfinate functional group under specific conditions.
A notable example is a copper-catalyzed method for preparing β-ester (hetero)aryl sulfones, which act as effective masked sulfinate reagents. nih.govacs.org The reaction proceeds under mild, base-free conditions using (hetero)aryl iodides and a commercial sulfonylation reagent. nih.govacs.org The resulting sulfones are stable and can be easily handled. When needed, the sulfinate is "unmasked" by stirring the sulfone with a base like sodium methoxide (B1231860) at room temperature, generating the corresponding sulfinate salt in situ for subsequent reactions. nih.govacs.org This method avoids the problematic isolation of the sulfinate salt directly. nih.gov
| Catalyst System | Starting Materials | "Masked" Intermediate | Key Advantage | Reference |
| Substoichiometric Copper | (Hetero)aryl Iodides/Bromides | β-ester (hetero)aryl sulfones | Avoids isolation of hygroscopic sulfinate salts. | nih.govacs.org |
Innovative methods have been developed that generate sulfinates from carboxylic acids. One elegant strategy involves a Barton-type decarboxylation reaction. rsc.org In this multi-step process, the photolytic decarboxylation of a Barton ester is followed by a ruthenium-catalyzed oxidation to form a 2-pyridyl sulfone. rsc.org The subsequent removal of the pyridine (B92270) moiety with thiolates provides the desired alkylsulfinate salt in moderate to high yields. rsc.org
Another modern approach is the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts. chemrxiv.orgrsc.org This method is considered a green and sustainable process because it uses readily available starting materials, releases only CO₂ as a by-product, and often proceeds under solvent-free ball milling conditions. chemrxiv.orgrsc.org This strategy highlights a move towards more environmentally benign synthetic routes. chemrxiv.org
Organic electrosynthesis has emerged as a powerful and green alternative to conventional redox reactions, as it replaces chemical reagents with electric current. researchgate.net Several electrochemical methods have been developed for reactions involving sodium sulfinates. For example, the synthesis of various sulfones can be achieved from sodium sulfinates and olefins using direct current in an undivided cell with graphite (B72142) electrodes at room temperature. organic-chemistry.orgacs.org This process avoids the need for harmful oxidants and transition metals. organic-chemistry.orgacs.org
Furthermore, an efficient electrochemical protocol for the synthesis of sulfonamides involves the oxidative amination of sodium sulfinates. acs.orgnih.gov This reaction proceeds in a simple undivided cell using a substoichiometric amount of NH₄I, which serves as both a redox catalyst and a supporting electrolyte, eliminating the need for an additional conducting salt. acs.orgnih.gov These electrochemical approaches are noted for their simplicity, broad substrate scope, and environmentally friendly nature. organic-chemistry.orgnih.gov
| Electrochemical Method | Reactants | Product Type | Key Advantages | Reference |
| Direct Oxidation | Sodium Sulfinates, Olefins | Vinyl, Alkyl, Allyl Sulfones | Avoids harmful oxidants and transition metals. | organic-chemistry.orgacs.org |
| Oxidative Amination | Sodium Sulfinates, Amines | Sulfonamides | Uses NH₄I as redox catalyst and electrolyte; avoids external oxidants. | acs.orgnih.gov |
Green Chemistry Principles in Pyrrole Sulfinate Synthesis
The principles of green chemistry are increasingly influential in the design of synthetic routes for compounds like this compound. Several of the modern methodologies for sulfinate synthesis align with these principles.
Electrochemical Methods : By using electricity as a "reagent," these methods eliminate the need for chemical oxidants or reductants, reducing waste and avoiding hazardous materials. researchgate.netnih.gov
Mechanochemistry : The use of ball milling for decarboxylative sulfonylation represents a significant advancement. chemrxiv.orgrsc.org This solvent-free or liquid-assisted grinding (LAG) approach reduces solvent waste, energy consumption, and reaction times. chemrxiv.orgrsc.org
Atom Economy : Decarboxylative strategies are inherently atom-economical, as they utilize readily available carboxylic acids and release carbon dioxide as the only by-product. chemrxiv.org
These approaches collectively contribute to a more sustainable and efficient synthesis of pyrrole sulfinates and related organosulfur compounds.
Solvent-Free and Aqueous Media Protocols
The use of solvent-free and aqueous media in chemical synthesis is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of sodium sulfinates, these approaches offer significant advantages in terms of reduced volatile organic compound (VOC) emissions and simplified purification procedures.
Aqueous Media Protocols:
A prevalent and well-documented method for the preparation of sodium arylsulfinates involves the reduction of the corresponding sulfonyl chlorides in an aqueous medium. This procedure is particularly attractive due to the low cost and non-toxic nature of water. Typically, the reduction is carried out using sodium sulfite (Na₂SO₃) in the presence of a base such as sodium bicarbonate (NaHCO₃) nih.gov. The reaction is generally heated to facilitate the conversion nih.gov.
For the synthesis of this compound, this would involve the reaction of 1H-pyrrole-2-sulfonyl chloride with sodium sulfite in an aqueous solution. The reaction progress can be monitored by standard analytical techniques, and the desired product can be isolated upon completion, often through crystallization.
Table 1: Hypothetical Aqueous Synthesis of this compound
| Parameter | Condition |
| Starting Material | 1H-Pyrrole-2-sulfonyl chloride |
| Reducing Agent | Sodium sulfite (Na₂SO₃) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent | Water |
| Temperature | 70-80 °C nih.gov |
| Product | This compound |
Solvent-Free Protocols:
Solvent-free synthesis represents a further step towards sustainable chemical manufacturing. These reactions are typically conducted by grinding the solid reactants together, sometimes with the aid of a catalyst, or by heating a mixture of the reactants in the absence of a solvent. While specific solvent-free methods for pyrrole sulfinates are not extensively documented, general approaches for other organic transformations on pyrrole derivatives have been successfully developed and could be adapted nih.gov.
One potential solvent-free approach for the synthesis of this compound could involve the solid-state reaction of 1H-pyrrole-2-sulfonyl chloride with a solid reducing agent and a solid base. The reaction could be initiated by mechanical grinding or by heating the mixture to its melting point.
Metal-Free and Additive-Free Catalysis
The development of catalytic systems that are free of transition metals is a significant area of research, driven by the desire to reduce the cost and potential toxicity associated with metal catalysts. Similarly, additive-free protocols simplify reaction setups and purification processes.
Metal-Free Synthesis:
The synthesis of sodium sulfinates from sulfonyl chlorides is inherently a metal-free process, as it relies on the reducing power of reagents like sodium sulfite nih.gov. This aligns with the principles of metal-free catalysis, even though it is a stoichiometric reaction.
Furthermore, research into the broader field of organosulfur chemistry has yielded various metal-free catalytic systems for C-S bond formation and other transformations involving sulfur compounds rsc.orgresearchgate.net. For instance, metal-free C-H sulfonamidation of pyrroles has been achieved using visible light photoredox catalysis, demonstrating the potential for metal-free functionalization of the pyrrole ring rsc.orgresearchgate.net. While not a direct synthesis of the sulfinate, this illustrates the feasibility of metal-free approaches for manipulating sulfur-containing functional groups on a pyrrole scaffold.
Additive-Free Considerations:
In the context of the reduction of 1H-pyrrole-2-sulfonyl chloride, an "additive-free" approach would aim to minimize the number of reagents beyond the substrate and the reducing agent. While a base like sodium bicarbonate is typically used to neutralize the acidic byproducts, optimizing the reaction conditions could potentially reduce or eliminate the need for additional additives. The inherent reactivity of the starting materials under specific temperature and pressure conditions in a solvent-free or neat environment could be explored to achieve an additive-free synthesis.
Iii. Reaction Mechanisms and Reactivity Profiles of Sodium 1h Pyrrole 2 Sulfinate
Mechanistic Pathways of Sulfur-Centric Transformations
The sulfinate group is the primary center of reactivity, engaging in nucleophilic, electrophilic, and radical-mediated pathways. These transformations are pivotal for the construction of more complex organosulfur compounds. nih.gov
Nucleophilic Reactivity of the Sulfinate Anion
The sulfinate anion (RSO₂⁻) component of Sodium 1H-pyrrole-2-sulfinate is an effective nucleophile. The sulfur atom, in its +2 oxidation state, can attack various electrophilic centers to form new carbon-sulfur, nitrogen-sulfur, or sulfur-sulfur bonds. This nucleophilicity is a cornerstone of its synthetic utility. nih.gov
For instance, sulfinate anions participate in substitution reactions, such as the SNAr (Nucleophilic Aromatic Substitution) type, displacing leaving groups on activated aromatic systems. nih.gov They can also undergo nucleophilic addition to polarized multiple bonds. A notable example is the base-mediated sulfonylation of pyridinium (B92312) salts, where the sulfinate anion adds to the pyridine (B92270) ring in a reversible process. nih.gov This mode of reactivity is crucial for synthesizing a variety of sulfone-containing molecules. concordia.ca
| Reaction Type | Electrophile | Product Type | Key Features |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activated (Hetero)aryl Halides | (Hetero)aryl Pyrrolyl Sulfones | Requires electron-withdrawing groups on the electrophile. nih.gov |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Sulfonyl Carbonyl Compounds | Forms a new C-S bond via 1,4-addition. |
| Addition to Pyridinium Salts | N-Activated Pyridinium Salts | Dihydropyridine Sulfones | Reversible, base-mediated process. nih.gov |
Electrophilic Activation and Subsequent Reactions
While inherently nucleophilic, the sulfinate group can be induced to exhibit electrophilic character under specific reaction conditions. This typically involves an activation step where the sulfinate is converted into a more reactive intermediate that can then be attacked by a nucleophile. For example, in the presence of an activating agent like acetyl chloride, sodium sulfinates can form a sulfinyl sulfone intermediate. nih.gov
Furthermore, copper-catalyzed electrophilic amination reactions using reagents like O-benzoyl hydroxylamines with sodium sulfinates proceed efficiently, suggesting the formation of an intermediate where the sulfur center is susceptible to nucleophilic attack by the amine. rsc.org Another pathway involves the use of trifluoromethanesulfinate as an electrophilic thiolating reagent, which reacts with other sulfinates to form thiosulfonates. rsc.org
Radical Pathways Involving Sulfinate Species
This compound is a potent precursor for sulfur-centered radicals, particularly sulfonyl radicals. These radical pathways offer a distinct and powerful method for forming new chemical bonds, often under mild conditions. nih.govresearchgate.net
Sulfonyl Radical Generation and Propagation
The single-electron oxidation of the sulfinate anion generates a sulfonyl radical (RSO₂•). This transformation can be achieved through various methods, including the use of chemical oxidants, electrochemistry, or photoredox catalysis. researchgate.netresearchgate.net Metallic oxidants such as manganese(III) 2-pyridinecarboxylate and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been effectively used to generate sulfonyl radicals from sodium sulfinates. semanticscholar.org
Once generated, the highly reactive sulfonyl radical readily participates in subsequent reactions. A common propagation step is the addition of the sulfonyl radical to unsaturated systems like alkenes and alkynes. nih.govsemanticscholar.org This addition forms a new carbon-centered radical, which can then be trapped or participate in further cascade reactions, leading to the formation of complex sulfonylated products. researchgate.net
Involvement of Sulfinate Radical Cations in Photooxidation
Under photochemical conditions, sodium sulfinates can act as electron donors in the formation of Electron Donor-Acceptor (EDA) complexes. nih.gov When paired with a suitable electron acceptor, such as a thianthrenium salt or an N-amidopyridinium salt, the sulfinate can form a ground-state EDA complex. nih.govnih.gov
Upon irradiation with visible light, this complex undergoes an intra-complex single-electron transfer (SET) from the electron-rich sulfinate to the electron-deficient acceptor. nih.govnih.govresearchgate.net This photooxidation event generates a sulfonyl radical and the radical anion of the acceptor. nih.govnih.gov This pathway avoids the need for external photocatalysts and provides a mild, light-mediated route to sulfonyl radicals for use in synthesis. nih.govrsc.org The formation of these EDA complexes is a key strategy for initiating radical-mediated transformations under ambient conditions. nih.gov
Pyrrole (B145914) Ring Reactivity in the Presence of the Sulfinate Group
The pyrrole ring is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles. Unsubstituted pyrrole typically undergoes electrophilic substitution preferentially at the C2 position, as the resulting cationic intermediate (sigma complex) is better stabilized by resonance. quora.comquora.comonlineorganicchemistrytutor.com
However, the introduction of the sulfinate group at the C2 position profoundly alters this reactivity profile. The sulfinate group, and its oxidized sulfonyl counterpart, are strongly electron-withdrawing. This effect significantly deactivates the pyrrole ring towards electrophilic attack by reducing the electron density of the π-system. stackexchange.com
Despite this deactivation, electrophilic substitution can still occur. The directing effect of the C2-sulfinate group channels incoming electrophiles primarily to the C4 and C5 positions. The strong electron-withdrawing nature of the group at C2 makes the C3 and C5 positions the least deactivated. However, steric hindrance from the bulky sulfinate group often favors attack at the more accessible C5 position over the C3 position.
| Position on Pyrrole Ring | Reactivity Toward Electrophiles (Unsubstituted Pyrrole) | Reactivity Toward Electrophiles (with C2-Sulfinate Group) | Reason for Change |
|---|---|---|---|
| C2 / C5 | Most Reactive quora.com | Deactivated | Strong electron-withdrawing effect of the sulfinate group. |
| C3 / C4 | Less Reactive | Less Deactivated (Relatively); Attack directed to C4/C5 | The deactivating effect is less pronounced at these positions. C5 is often favored over C3 due to sterics. |
Electrophilic Aromatic Substitution on Pyrrole Sulfinates
The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution, generally more so than benzene. rsc.orgstackexchange.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, which increases the electron density and activates the ring for reaction with electrophiles. stackexchange.com In an unsubstituted pyrrole molecule, electrophilic attack occurs preferentially at the 2-position (α to the nitrogen) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures (three) compared to the intermediate formed from an attack at the 3-position (β), which has only two resonance structures. rsc.orgstackexchange.comonlineorganicchemistrytutor.com
The directing effect of the 2-sulfinate group is complex and depends on the reaction conditions and the nature of the electrophile. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. In the context of the pyrrole ring, this would correspond to the 4-position. However, the powerful activating and ortho-, para-directing influence of the ring nitrogen atom remains significant. The C-5 position is an α-position relative to the nitrogen and is typically highly activated. Therefore, a competition exists between the deactivating effect of the sulfinate group and the activating/directing effect of the ring nitrogen.
Interestingly, studies on the sulfonation of pyrrole and its derivatives have shown that the reaction does not always yield the expected 2-substituted product. For instance, the sulfonation of 1-methylpyrrole (B46729) with a sulfur trioxide-pyridine complex has been found to produce the 3-sulfonated isomer, challenging traditional assumptions about regioselectivity in this system. researchgate.net This suggests that steric factors and the specific electrophile-substrate interactions can lead to substitution at the less electronically favored C-3 or C-4 positions. For 2-sulfonylated pyrroles, theoretical studies indicate that the outcome (α vs. β substitution) is controlled by a combination of steric factors, atomic charges, and the nature of the specific electrophile used in the reaction. researchgate.net
Nucleophilic Additions and Substitutions on the Pyrrole Core
The electron-rich nature of the pyrrole ring generally makes it unreactive towards nucleophilic attack. quimicaorganica.org Aromatic systems typically undergo nucleophilic substitution only when activated by the presence of strong electron-withdrawing groups. quimicaorganica.org Unsubstituted pyrrole is not susceptible to nucleophilic aromatic substitution (SNAr).
However, the presence of the electron-withdrawing sulfinate group at the C-2 position in this compound decreases the electron density of the aromatic ring. This reduction in electron density makes the pyrrole core more electrophilic and thus more susceptible to nucleophilic attack compared to the parent pyrrole. This principle has been demonstrated in related systems; for example, 2,5-dinitro-1-methylpyrrole readily undergoes nucleophilic aromatic substitution with reagents like piperidine (B6355638) and sodium methoxide (B1231860), where one of the nitro groups is displaced. The two strong electron-withdrawing nitro groups sufficiently activate the ring for the SNAr reaction to proceed. By analogy, the sulfinate group would be expected to activate the pyrrole ring for nucleophilic attack, particularly at the positions ortho (C3) and para (C5) to the sulfinate group, where the resonance-stabilizing effect for the negative charge of a Meisenheimer-like intermediate would be most effective.
Nucleophilic addition, which involves the breaking of a π-bond within the ring and loss of aromaticity, is less common for aromatic heterocyles like pyrrole. wikipedia.org Such reactions typically require a highly activated substrate or specific reaction conditions that favor the disruption of the aromatic system.
Bond-Forming Reactions Mediated by 1H-Pyrrole-2-sulfinate
This compound, like other sodium sulfinates, is a versatile reagent in organic synthesis, primarily serving as a source of the pyrrole-2-sulfonyl moiety (1H-pyrrol-2-yl-SO₂-). consensus.app It facilitates the construction of various carbon-sulfur and nitrogen-sulfur bonds.
Formation of Carbon-Sulfur Bonds (C-SO₂R)
Sodium sulfinates are powerful building blocks for creating carbon-sulfur bonds, leading to the synthesis of a wide array of valuable organosulfur compounds. consensus.app
While sodium sulfinates can act as sulfenylating agents (transferring an RS- group), this reactivity is typically observed in the formation of sulfur-sulfur bonds, such as the synthesis of thiosulfonates from thiols or disulfides. consensus.app For instance, copper- or iron-catalyzed reactions of sodium sulfinates with thiols lead to the formation of thiosulfonates (R-SO₂-S-R'). consensus.app This represents a sulfenylation of the thiol, but it does not form a carbon-sulfur bond. The primary role of sodium sulfinates in C–S bond formation is as a sulfonylating agent, providing the RSO₂ group.
The most prominent application of sodium sulfinates in C-S bond formation is in sulfonylation reactions, where the sulfonyl group is transferred to a carbon atom. consensus.app
Vinyl Sulfones : These compounds can be synthesized through the reaction of sodium sulfinates with alkenes or alkynes. consensus.appsemanticscholar.org Various protocols have been developed, including copper-catalyzed hydrosulfonylation of alkynes and electrochemical methods that couple styrenes with sodium arylsulfinates. semanticscholar.org These reactions often proceed with high regio- and stereoselectivity, yielding (E)-alkenyl sulfones. semanticscholar.org
β-Keto Sulfones : Sodium sulfinates are key reagents for synthesizing β-keto sulfones. researchgate.netrsc.org Methods include the BF₃·OEt₂-promoted reaction of alkynes and sodium sulfinates, which is notable for being metal-free and proceeding under mild conditions. quimicaorganica.org Other approaches involve the oxidative coupling of ketones with sodium sulfinates using various catalytic systems. researchgate.net
Allylic Sulfones : These structures are readily accessed using sodium sulfinates as the sulfonyl source. manchester.ac.uk Palladium-catalyzed reactions, such as the sulfonylation of vinylethylene carbonates, provide a stereoselective route to (Z)-allylic sulfones. manchester.ac.uk Furthermore, the direct hydrosulfonylation of 1,3-dienes with sulfinic acids (often generated in situ from their sodium salts) offers a catalyst-free, atom-economical pathway to allylic sulfones. researchgate.net
| Product Type | Substrates | Key Reagents/Catalyst | General Observations | Reference |
|---|---|---|---|---|
| Vinyl Sulfones | Alkynes, Alkenes | Cu(OTf)₂, Ni-catalyst, Electrochemical | Yields (E)-isomers with high selectivity. Tolerates various functional groups. | consensus.appsemanticscholar.org |
| β-Keto Sulfones | Alkynes, Ketones, Styrenes | BF₃·OEt₂, Cu/Ag, NaI, DMSO | Many methods are metal-free and use inexpensive, readily available materials. Good to excellent yields. | quimicaorganica.orgresearchgate.netrsc.org |
| Allylic Sulfones | 1,3-Dienes, Allylic Alcohols, Vinylethylene Carbonates | Catalyst-free, Pd(OAc)₂ | High atom economy and regioselectivity. Can be performed under mild, environmentally friendly conditions. | wikipedia.orgmanchester.ac.ukresearchgate.net |
Formation of Nitrogen-Sulfur Bonds (N-SO₂R): Synthesis of Sulfonamides
The formation of a nitrogen-sulfur bond to produce sulfonamides is a cornerstone reaction of sodium sulfinates. consensus.app This transformation is of great importance due to the prevalence of the sulfonamide functional group in pharmaceuticals. The synthesis involves the coupling of a sodium sulfinate with a primary or secondary amine.
A variety of methods have been established to facilitate this coupling. A common approach involves the use of an oxidant to generate a more reactive sulfonyl intermediate in situ. Molecular iodine (I₂) is a frequently used mediator, enabling the reaction to proceed efficiently at room temperature for a wide range of aromatic and aliphatic amines. consensus.app Other iodine-based systems, such as ammonium iodide (NH₄I), have also been successfully employed. researchgate.net N-halosuccinimides (NXS) are another class of reagents that mediate the direct N-sulfonylation of azoles and amines with sodium sulfinates, affording the desired sulfonamides in high yields. consensus.app More recently, electrochemical methods have emerged as a green and sustainable alternative for promoting the oxidative amination of amines with sulfinates. consensus.app
| Amine Substrate | Mediator/Conditions | Key Features | Reference |
|---|---|---|---|
| Primary/Secondary Aromatic & Aliphatic Amines | Molecular Iodine (I₂) in H₂O or other solvents | Eco-friendly, often proceeds at room temperature, good to excellent yields. | consensus.app |
| Primary/Secondary Aromatic & Aliphatic Amines | Ammonium Iodide (NH₄I) in CH₃CN | Simple and effective method with high functional group tolerance. | researchgate.net |
| Azoles (e.g., benzimidazoles, benzotriazole) | N-halosuccinimide (NXS) | Provides high yields for the N-sulfonylation of heterocyclic amines. | consensus.app |
| Tertiary Amines | Iodine / t-Butyl hydroperoxide (TBHP) | Proceeds via C-N bond cleavage to form sulfonamides. | consensus.app |
| Primary/Secondary Amines | Electrochemical Oxidation | Green and sustainable method, avoids chemical oxidants. | consensus.app |
Formation of Sulfur-Sulfur Bonds (S-SO2R): Synthesis of Thiosulfonates
The synthesis of thiosulfonates (R-SO₂S-R¹) represents a key transformation involving the formation of a sulfur-sulfur bond. This compound can react with various sulfur electrophiles, such as thiols or disulfides, under specific catalytic conditions to yield the corresponding pyrrolyl thiosulfonates. These reactions often proceed via the coupling of sulfenyl and sulfonyl radicals generated in situ. organic-chemistry.org
Several methods have been developed for the S-S coupling between sodium sulfinates and thiols or disulfides. nih.gov Iron(III)-catalyzed systems, for instance, facilitate the reaction under aerobic conditions, utilizing atmospheric oxygen as a green oxidant. organic-chemistry.org Similarly, copper catalysts have proven effective in promoting the sulfonylation of disulfides with sodium sulfinates in the open air. organic-chemistry.orgnih.gov These transition-metal-free approaches are valued for their operational simplicity and use of inexpensive and readily available catalysts. organic-chemistry.org More recently, catalyst-free methods in aqueous media have been developed, offering an environmentally benign and economically valuable route to thiosulfonates. nih.gov
The general mechanism for these transformations involves the oxidation of the sodium sulfinate to a sulfonyl radical. Concurrently, the thiol or disulfide is converted into a sulfenyl radical. The subsequent cross-coupling of these two radical species affords the desired thiosulfonate product.
Table 1: Selected Methods for the Synthesis of Thiosulfonates from Sodium Sulfinates
| Catalyst/Reagent | Co-reactant | Oxidant | Key Features |
|---|---|---|---|
| FeCl₃ | Thiols | Air (O₂) | Inexpensive, non-toxic catalyst; sustainable process. organic-chemistry.orgnih.gov |
| CuI-Phen·H₂O | Thiols | Air (O₂) | Good to high yields for various thiosulfonates. nih.gov |
| CuBr₂ | Sulfonylhydrazides | TBHP | Radical-mediated process. organic-chemistry.org |
| None | Thiols | None (in H₂O) | Catalyst-free, green, and efficient aqueous-phase method. nih.gov |
| BF₃·OEt₂ | Sodium Sulfinates | None | Radical disproportionate coupling reaction. nih.gov |
Rearrangement Reactions and Cascade Processes
This compound and its derivatives can participate in several sophisticated rearrangement and cascade reactions, leading to significant molecular complexity from simple starting materials.
The classical Pummerer rearrangement involves the conversion of a sulfoxide (B87167), bearing at least one α-hydrogen, into an α-acyloxy thioether upon treatment with an acid anhydride. organicreactions.orgwikipedia.org While this compound is a sulfinate, it can be oxidized to the corresponding sulfoxide, which could then potentially undergo a Pummerer-type reaction. The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thial cation intermediate. youtube.com This electrophilic intermediate is then trapped by a nucleophile, such as acetate, to give the final product. wikipedia.orgyoutube.com
A related transformation is the "sulfinate-sulfone Pummerer rearrangement," which involves the reaction of sulfoxides with sulfinyl chlorides. uni-saarland.de This process can lead to the formation of sulfonyl thioethers. In the context of a pyrrole sulfoxide derived from this compound, such a rearrangement could provide a pathway to α-functionalized pyrrole sulfides, which are valuable synthetic intermediates. The reaction is believed to proceed through reactive intermediates like sulfuranes and carbosulfonium salts. uni-saarland.de Variations such as the interrupted Pummerer reaction, where a nucleophile attacks the activated sulfoxide intermediate directly at the sulfur atom, further expand the synthetic utility of this rearrangement. acs.org
The Truce-Smiles rearrangement is a powerful tool for forming carbon-carbon bonds via an intramolecular nucleophilic aromatic substitution. acs.orgresearchgate.net This reaction typically involves a carbanion attacking an aromatic ring and displacing a leaving group. Desulfonylative Smiles rearrangements, which proceed with the extrusion of sulfur dioxide (SO₂), are particularly relevant to the chemistry of sulfinates. acs.org
In the context of pyrrole derivatives, N-heterocyclic carbene (NHC) catalysis can enable a desulfonylative Smiles process on pyrrole aldehyde substrates under mild, transition-metal-free conditions. acs.org The mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC catalyst. This intermediate then undergoes the Smiles rearrangement via a Meisenheimer intermediate, followed by the loss of sulfur dioxide and catalyst regeneration to yield a 2-aroyl pyrrole. acs.orgacs.org This catalytic approach significantly broadens the scope of the Truce-Smiles rearrangement, avoiding the need for the strongly basic conditions often required for carbanion generation. acs.org
Table 2: Key Features of Truce-Smiles Rearrangement in Pyrrole Systems
| Reaction Type | Catalyst/Conditions | Substrate | Product | Key Mechanistic Step |
|---|---|---|---|---|
| Desulfonylative Smiles Rearrangement | N-Heterocyclic Carbene (NHC), Base | N-(Aryl)sulfonyl-1H-pyrrole-2-carbaldehyde | 2-Aroyl-1H-pyrrole | Formation of Breslow intermediate, Meisenheimer intermediate, SO₂ extrusion. acs.orgacs.org |
| Truce-Smiles Type Transformation | Sodium Hydroxide | 1-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone | 1-(2-Nitrophenyl)(1H-pyrrol-2-ylsulfonyl)methane | Intramolecular nucleophilic attack followed by rearrangement. researchgate.net |
Cascade Cyclization and Annulation Reactions
This compound is an excellent precursor for sulfonyl radicals, which are key intermediates in a variety of cascade cyclization and annulation reactions. These reactions allow for the rapid construction of complex heterocyclic ring systems.
Under oxidative conditions, often mediated by silver or other agents, sodium sulfinates generate sulfonyl radicals (RSO₂•). These radicals can undergo intermolecular addition to alkenes or alkynes, initiating a cascade process. For example, the reaction of sodium sulfinates with olefinic enamides or N-allylamides can trigger a radical addition followed by a 5-endo-trig cyclization to produce sulfonylated pyrrolines, pyrrolinones, or oxazolines. researchgate.netrsc.org These cascade reactions are highly efficient, forming multiple bonds in a single operation under relatively mild conditions. researchgate.net
Similarly, photoinduced, photocatalyst-free cascade cyclizations of alkynes with sodium sulfinates have been developed for the synthesis of sulfonated benzothiophenes and thioflavones. nih.gov Another strategy involves the radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates to construct sulfonated indenones, using sodium persulfate as a simple and inexpensive oxidant. rsc.org Annulation, or ring-forming, reactions are a cornerstone of synthetic chemistry, and the pyrrole ring itself can be the subject of such transformations to build fused heterocyclic systems. nih.govwikipedia.org The participation of the sulfinate group in these processes adds a layer of functionality to the resulting products.
Table 3: Examples of Cascade Cyclization Reactions Involving Sodium Sulfinates
| Reaction Type | Substrate | Product | Mediator/Conditions | Key Steps |
|---|---|---|---|---|
| Radical Cyclization | Olefinic Enamides | Sulfonylated Pyrrolines/Pyrrolinones | Ag-mediated | Sulfonyl radical generation, intermolecular addition, 5-endo cyclization. researchgate.net |
| Radical Cascade Cyclization | N-Allylamides | Sulfonylated Oxazolines | Ag-mediated | Intermolecular sulfonylation of alkene, intramolecular cyclization. rsc.org |
| Photoinduced Cascade Cyclization | 2-Alkynylthioanisoles | Sulfonylated Benzothiophenes | Visible Light, Oxidant | Sulfonyl radical generation, addition to alkyne, intramolecular cyclization. nih.gov |
| Radical Cyclization Cascade | 2-Alkynylbenzonitriles | Sulfonated Indenones | Na₂S₂O₈ (oxidant) | Sulfonyl radical addition, cyclization, hydrolysis. rsc.org |
Iv. Advanced Spectroscopic Elucidation and Characterization of Sodium 1h Pyrrole 2 Sulfinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a pyrrole (B145914) derivative, the chemical shifts of the ring protons are influenced by the electron-donating or -withdrawing nature of the substituents. pearson.com The N-H proton signal in pyrrole is often broadened due to quadrupole effects of the ¹⁴N nucleus. cdnsciencepub.com For substituted pyrroles, the chemical shifts can vary significantly. For instance, in 1-(p-toluenesulfonyl)pyrrole-2-aldehyde, the pyrrole protons appear in the range of 6.85–7.25 ppm. In 2-cyanopyrrole, the pyrrole protons are observed at 6.21, 6.94–6.89, and 7.13 ppm. nih.gov
A representative ¹H NMR data table for a generic 1H-pyrrole-2-substituted compound is presented below to illustrate typical chemical shift ranges.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.2-6.4 | Doublet of doublets | J(H3,H4) ≈ 3-4, J(H3,H5) ≈ 1-2 |
| H-4 | 6.0-6.2 | Doublet of doublets | J(H4,H3) ≈ 3-4, J(H4,H5) ≈ 2-3 |
| H-5 | 6.7-6.9 | Triplet of doublets | J(H5,H4) ≈ 2-3, J(H5,H3) ≈ 1-2 |
| N-H | 8.0-12.0 | Broad singlet | - |
Note: The actual chemical shifts for Sodium 1H-pyrrole-2-sulfinate may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrrole ring are sensitive to the substituent at the C-2 position. For 2-cyanopyrrole, the carbon signals appear at δ 99.58, 109.50, 114.86, and 124.62 ppm. nih.gov In other pyrrole derivatives, these values can shift based on the electronic effects of the substituents. science.gov
A general representation of ¹³C NMR data for a 1H-pyrrole-2-substituted compound is provided in the following table.
| Carbon | Typical Chemical Shift (δ, ppm) |
| C-2 | 125-135 |
| C-3 | 108-112 |
| C-4 | 108-112 |
| C-5 | 118-122 |
Note: The actual chemical shifts for this compound may vary based on the solvent and experimental conditions.
While ¹H and ¹³C NMR are standard, the analysis of other nuclei like sulfur-33 (³³S) and nitrogen-15 (B135050) (¹⁵N) can offer more direct information about the sulfinate and pyrrole nitrogen environments, respectively.
³³S NMR Spectroscopy: This technique directly probes the sulfur nucleus. However, ³³S NMR is challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which often results in very broad signals. huji.ac.ilmdpi.com For sulfinate salts, ³³S NMR spectra have been successfully obtained, providing valuable data on the electronic state of the sulfur atom. rsc.org The chemical shifts for sulfur-containing compounds span a wide range, and for sulfinates, they are expected in a specific region of the spectrum. huji.ac.il The linewidth of the signal is dependent on the symmetry of the environment around the sulfur nucleus. huji.ac.ilmdpi.com
¹⁵N NMR Spectroscopy: ¹⁵N NMR provides insights into the nitrogen environment of the pyrrole ring. The chemical shift of the pyrrole nitrogen is sensitive to substitution and the electronic structure of the ring. researchgate.netresearchgate.net For pyrrole itself, the ¹⁵N chemical shift is well-documented. acs.org In substituted pyrroles and related heterocyclic systems, the ¹⁵N chemical shifts can vary significantly, reflecting changes in electron density and bonding. u-szeged.hu For instance, the "pyrrole-like" nitrogen atoms in purine (B94841) derivatives resonate in the range of 141–166 ppm. u-szeged.hu
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons on the pyrrole ring, confirming their adjacent relationships (H-3 with H-4, H-4 with H-5). libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. nih.gov This would definitively assign the proton signals to their corresponding carbon atoms in the pyrrole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.govscribd.com For this compound, an HMBC spectrum would be crucial to confirm the position of the sulfinate group by showing correlations from the pyrrole protons (especially H-3) to the C-2 carbon.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present in a molecule.
FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups. The spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of the pyrrole ring and the sulfinate group.
The pyrrole ring itself has several characteristic vibrations:
N-H stretching: A broad band typically observed in the range of 3200-3400 cm⁻¹. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
Ring stretching: C=C and C-N stretching vibrations within the ring give rise to bands in the 1400-1600 cm⁻¹ region. worktribe.com
The sulfinate group (SO₂) is expected to show strong, characteristic absorption bands:
Asymmetric S=O stretching: Typically found in the range of 1050-1150 cm⁻¹. For sodium sulfinates, this can be a prominent feature. nih.gov
Symmetric S=O stretching: Usually observed around 980-1080 cm⁻¹.
C-S stretching: This vibration is generally weaker and appears in the 600-800 cm⁻¹ region. cdnsciencepub.com
A summary of expected FT-IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Pyrrole) | Stretching | 3200-3400 |
| C-H (Pyrrole) | Stretching | > 3000 |
| C=C, C-N (Pyrrole Ring) | Stretching | 1400-1600 |
| S=O (Sulfinate) | Asymmetric Stretching | 1050-1150 |
| S=O (Sulfinate) | Symmetric Stretching | 980-1080 |
| C-S | Stretching | 600-800 |
Note: The exact positions of the absorption bands can be influenced by the solid-state packing and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. The Raman spectrum of this compound is predicted to be characterized by distinct bands corresponding to the vibrations of the pyrrole ring and the sulfinate functional group.
The pyrrole ring itself has 24 normal vibrational modes. researchgate.net Key characteristic vibrations of the pyrrole moiety include N-H stretching, C-H stretching, and various in-plane and out-of-plane ring stretching and bending modes. researchgate.networktribe.comdtic.mil The N-H stretching vibration typically appears as a sharp, intense band in the region of 3400-3500 cm⁻¹. dtic.milnih.gov The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The pyrrole ring breathing and stretching modes, which are highly characteristic, typically occur in the 1300-1600 cm⁻¹ region.
The sulfinate group (R-SO₂⁻) introduces its own characteristic vibrations. The symmetric and asymmetric stretching modes of the S-O bonds are the most prominent. For sulfinate salts, these are expected in the 950-1100 cm⁻¹ region. The C-S stretching vibration would likely be observed at a lower frequency, typically in the 600-800 cm⁻¹ range. The presence of the sodium cation is not expected to produce a direct Raman signal but will influence the vibrations of the anionic sulfinate group through ionic interactions.
Table 1: Predicted Characteristic Raman Bands for this compound This table is generated based on theoretical predictions and data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Pyrrole Ring |
| Aromatic C-H Stretch | 3050 - 3150 | Pyrrole Ring |
| Ring Stretching/Breathing | 1300 - 1600 | Pyrrole Ring |
| Asymmetric S-O Stretch | 1050 - 1100 | Sulfinate |
| Symmetric S-O Stretch | 950 - 1050 | Sulfinate |
| C-S Stretch | 600 - 800 | Pyrrole-Sulfinate Link |
| Ring Bending (In-plane/Out-of-plane) | 600 - 1000 | Pyrrole Ring |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. The pyrrole ring is an aromatic heterocycle and thus a chromophore that absorbs in the UV region.
The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyrrole ring. Typically, aromatic and heteroaromatic compounds exhibit intense absorptions corresponding to π→π* transitions. sci-hub.seresearchgate.net For the pyrrole ring, these transitions are generally observed in the 200-300 nm range. sci-hub.se The presence of the sulfinate substituent at the C2 position can influence the energy of these transitions. The sulfinate group can act as an auxochrome, potentially causing a shift in the absorption maximum (λ_max) and an increase in the molar absorptivity (ε).
In addition to the strong π→π* transitions, weaker n→π* transitions may also be possible, involving the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are generally of lower intensity and can sometimes be obscured by the more intense π→π* bands. sci-hub.se The analysis of these electronic transitions helps to define the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net
Table 2: Predicted Electronic Transitions for this compound This table is generated based on theoretical predictions and data from analogous compounds.
| Type of Transition | Chromophore | Predicted Wavelength Range (nm) | Characteristics |
|---|---|---|---|
| π→π* | Pyrrole Ring | 200 - 300 | High intensity (High ε) |
| n→π* | N (pyrrole), O (sulfinate) | 280 - 350 | Low intensity (Low ε), may be solvent-dependent |
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. researchgate.net Such studies are invaluable for understanding the nature of the electronic ground and excited states of a molecule and its interactions with the surrounding solvent medium. researchgate.net
For this compound, a solvatochromic study would involve recording its UV-Vis spectra in a range of solvents with varying polarity, from non-polar (e.g., hexane, dioxane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, water).
Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of λ_max to a longer wavelength (a bathochromic shift). This is often observed for π→π* transitions. researchgate.net
Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state, an increase in solvent polarity will lead to a shift of λ_max to a shorter wavelength (a hypsochromic shift). This behavior is characteristic of many n→π* transitions. msstate.edu
By analyzing these shifts, one can infer the change in the dipole moment of the molecule upon electronic excitation and gain insight into specific solvent-solute interactions, such as hydrogen bonding between protic solvents and the sulfinate or N-H groups.
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. nih.govresearchgate.net This accuracy allows for the determination of the elemental formula of the ion, as each unique formula has a specific exact mass.
For this compound (C₄H₄NNaO₂S), analysis would likely be performed using electrospray ionization (ESI) in negative ion mode. The expected ion would be the 1H-pyrrole-2-sulfinate anion, [C₄H₄NO₂S]⁻. HRMS would be used to confirm its elemental composition by comparing the experimentally measured m/z with the calculated exact mass. This provides definitive confirmation that the correct compound has been synthesized.
Table 3: Predicted HRMS Data for the 1H-Pyrrole-2-sulfinate Anion
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₄H₄NO₂S]⁻ | [M-Na]⁻ | 129.99628 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the [C₄H₄NO₂S]⁻ anion at m/z 129.996), which is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.edu The resulting product ions are then mass-analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its constituent parts and how they are connected. rsc.org
The fragmentation of the 1H-pyrrole-2-sulfinate anion would likely proceed through several key pathways:
Loss of Sulfur Dioxide: A common fragmentation for sulfinates is the loss of a neutral SO₂ molecule (63.9619 Da). This would result in a pyrrolyl anion.
Cleavage of the C-S Bond: The bond between the pyrrole ring and the sulfur atom could cleave, leading to fragments corresponding to the pyrrole ring and the SO₂⁻ anion.
Ring Fragmentation: The pyrrole ring itself could undergo fragmentation, leading to smaller charged species. The fragmentation pattern of the pyrrole radical cation is known to yield characteristic ions. nist.gov
Analyzing these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the pyrrole ring to the sulfinate group.
Table 4: Predicted Key MS/MS Fragments for the [C₄H₄NO₂S]⁻ Precursor Ion This table is generated based on theoretical fragmentation pathways.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Formula of Loss |
|---|---|---|---|
| 129.996 | 66.034 | SO₂ | SO₂ |
| 129.996 | 80.965 | C₄H₅N | C₄H₅N |
| 66.034 | 39.024 | HCN | HCN |
V. Theoretical and Computational Chemistry Studies of Sodium 1h Pyrrole 2 Sulfinate
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding in Sodium 1H-pyrrole-2-sulfinate is key to explaining its stability, reactivity, and spectroscopic properties. Computational methods provide valuable tools for this analysis.
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of delocalized orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For pyrrole (B145914) itself, DFT calculations with a 6-31G(d,p) basis set have been used to determine these parameters. researchgate.net A similar approach for this compound would involve calculating the energies of the HOMO, LUMO, and the resulting energy gap to predict its electronic behavior.
Table 2: Illustrative Frontier Orbital Data for a Pyrrole Derivative
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.0 |
This table provides representative values for a generic pyrrole derivative based on computational studies of similar molecules and is for illustrative purposes.
The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Computational methods allow for the calculation of partial atomic charges, which provide a simplified representation of the charge distribution.
Several schemes exist for partitioning the total electron density among the atoms in a molecule, each with its own theoretical basis.
Mulliken population analysis is one of the oldest methods, based on the partitioning of the orbital overlap populations.
Natural Population Analysis (NPA) , based on the Natural Bond Orbital (NBO) method, provides a more robust description of the charge distribution.
CHELPG (Charges from Electrostatic Potentials using a Grid-based method) and Merz-Kollman (MK) are methods that derive atomic charges by fitting them to the molecular electrostatic potential. These are often considered more reliable for describing intermolecular interactions.
A computational study of this compound would likely involve calculating atomic charges using one or more of these methods to understand the charge distribution, particularly on the nitrogen, sulfur, and oxygen atoms of the sulfinate group, and the ionic interaction with the sodium cation.
Table 3: Comparison of Atomic Charge Calculation Schemes
| Method | Basis of Calculation | Key Features |
|---|---|---|
| Mulliken | Partitioning of orbital overlap | Simple to calculate, highly basis set dependent |
| NPA | Natural Bond Orbitals | Less sensitive to basis set changes, provides a more chemically intuitive picture |
| CHELPG | Fitting to the electrostatic potential on a grid | Good for describing intermolecular interactions, can be sensitive to molecular conformation |
This table outlines the general features of common atomic charge calculation schemes.
Dipole Moments and Electrostatic Potentials
The distribution of electron density within a molecule is fundamental to its chemical behavior, and this is quantitatively described by its dipole moment and electrostatic potential. For this compound, computational methods can predict these properties, offering insights into its polarity and reactive sites.
The parent pyrrole molecule possesses a dipole moment of approximately 1.58 to 1.8 D, with the positive end of the dipole located on the side of the nitrogen heteroatom. wikipedia.orgresearchgate.netlibretexts.org This is a consequence of the nitrogen's lone pair of electrons being delocalized into the aromatic π-system of the ring. libretexts.org The introduction of a sodium sulfinate group at the C2 position is expected to significantly alter the magnitude and direction of the molecular dipole moment. The highly polar nature of the sodium-sulfinate bond would introduce a substantial localized dipole, which would interact with the dipole of the pyrrole ring.
Molecular electrostatic potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For pyrrole, the MEP shows a region of negative potential (typically colored red) above the center of the ring, indicating the delocalized π-electron cloud. pearson.comresearchgate.net Conversely, the region around the N-H proton is characterized by a positive potential (blue), highlighting its acidic nature. askfilo.com
For this compound, the MEP would be expected to show a pronounced region of negative electrostatic potential around the oxygen atoms of the sulfinate group, indicating their high nucleophilicity. The sodium cation would exist as a region of strong positive potential. The distribution of potential around the pyrrole ring itself would also be influenced by the electron-withdrawing or -donating nature of the sulfinate substituent.
A hypothetical representation of the key electrostatic potential features is presented in the table below.
| Molecular Region | Expected Electrostatic Potential | Implication |
| Sulfinate Oxygen Atoms | Strongly Negative | High nucleophilicity, potential for coordination with electrophiles. |
| Sodium Cation | Strongly Positive | Site for interaction with nucleophiles or solvent molecules. |
| Pyrrole Ring (π-system) | Negative | Aromatic character, potential for π-stacking interactions. |
| N-H Proton | Positive | Acidic proton, potential for hydrogen bonding. |
Conformational Analysis and Molecular Geometry Optimization
Computational chemistry allows for the detailed exploration of the conformational landscape of this compound and the determination of its most stable three-dimensional structure. cwu.edu Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, key geometrical parameters of interest include the bond lengths and angles within the pyrrole ring and of the sulfinate group, as well as the dihedral angle describing the orientation of the sulfinate group relative to the ring.
The pyrrole ring is known to be planar to maintain its aromaticity. byjus.com However, the presence of a substituent at the C2 position can induce minor deviations from planarity. The geometry of the sulfinate group is also of interest. The sodium cation may exist in close proximity to the sulfinate oxygens, or it could be solvated by solvent molecules in a solution-phase study.
A conformational analysis would involve rotating the C-S bond to identify the most stable orientation of the sulfinate group. The results of such an analysis would reveal whether the sulfinate group lies in the plane of the pyrrole ring or is twisted out of the plane, and the energetic barriers between different conformations. These conformational preferences can have a significant impact on the molecule's reactivity and its interactions with other molecules.
Below is a table summarizing the types of geometrical parameters that would be determined through computational optimization.
| Parameter | Description | Expected Value/Observation |
| C-C bond lengths in ring | Distances between adjacent carbon atoms in the pyrrole ring. | Values will be intermediate between single and double bonds, reflecting aromaticity. |
| C-N bond lengths in ring | Distances between carbon and nitrogen atoms in the pyrrole ring. | Shorter than a typical C-N single bond due to delocalization. |
| S-O bond lengths | Distances between the sulfur and oxygen atoms in the sulfinate group. | Consistent with a polar covalent bond. |
| C-S bond length | Distance between the pyrrole ring and the sulfur atom. | Typical of a C-S single bond. |
| Ring Planarity | The degree to which the atoms of the pyrrole ring lie in the same plane. | The ring is expected to be nearly planar. |
| C-C-S-O Dihedral Angle | The angle defining the rotation of the sulfinate group relative to the ring. | The lowest energy conformation would be determined. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies and reaction enthalpies.
A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. pwvas.org Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and optimize the structure of transition states for reactions in which this compound participates.
For example, in a reaction where the sulfinate acts as a nucleophile, the transition state would involve the partial formation of a new bond between the sulfur or an oxygen atom and an electrophile. researchgate.net Vibrational frequency calculations are performed to confirm that a calculated structure is a true transition state; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hilarispublisher.com
The table below outlines the key aspects of transition state characterization for a hypothetical reaction.
| Aspect of Characterization | Computational Method | Information Gained |
| Geometry Optimization | Transition state search algorithms (e.g., QST2, QST3) | The three-dimensional structure of the transition state. |
| Frequency Calculation | Calculation of the Hessian matrix | Confirmation of the transition state (one imaginary frequency) and zero-point vibrational energy. |
| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from the transition state | Confirmation that the transition state connects the correct reactants and products. |
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a key determinant of the reaction rate.
Computational studies can also provide insights into the thermodynamics of a reaction by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction.
For reactions involving this compound, computational modeling could be used to compare the feasibility of different reaction pathways and to predict the reaction kinetics under various conditions. For instance, the role of the solvent in stabilizing or destabilizing the transition state can be investigated using implicit or explicit solvent models.
Aromaticity Indices and Delocalization Studies of the Pyrrole Ring
The pyrrole ring is an aromatic system, and its aromaticity is a key factor in its stability and reactivity. byjus.com Computational chemistry offers several methods for quantifying the aromaticity of the pyrrole ring in this compound and for studying the delocalization of its π-electrons.
Aromaticity indices are calculated parameters that provide a quantitative measure of the degree of aromaticity. Some commonly used indices include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.
Aromatic Fluctuation Index (FLU): This index quantifies the fluctuation of electronic charge between adjacent atoms in the ring, with lower values suggesting greater aromaticity.
The presence of the sulfinate substituent at the C2 position will influence the aromaticity of the pyrrole ring. The extent of this influence can be quantified by comparing the calculated aromaticity indices of this compound with those of unsubstituted pyrrole.
The table below presents a hypothetical comparison of aromaticity indices.
| Aromaticity Index | Unsubstituted Pyrrole (Hypothetical) | This compound (Hypothetical) | Interpretation |
| NICS(0) (ppm) | -15.0 | -13.5 | A slight decrease in aromaticity upon substitution. |
| HOMA | 0.980 | 0.970 | A minor disruption of the aromatic system. |
| FLU | 0.010 | 0.015 | A small increase in charge fluctuation, suggesting reduced delocalization. |
Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These calculations can help in the assignment of peaks in experimental NMR spectra. The predicted chemical shifts for the protons and carbons of the pyrrole ring would be influenced by the electronic effects of the sulfinate substituent. nih.gov
IR and Raman Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed. researchgate.net These calculations can be used to predict the positions of absorption bands in the IR and Raman spectra, which correspond to the various vibrational modes of the molecule, such as the N-H stretch, C-H stretches, and the symmetric and asymmetric stretches of the SO₂ group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule. This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores present in the molecule.
The following table provides an example of the type of data that could be generated for predicted spectroscopic parameters.
| Spectroscopic Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (ppm) of H5 | Expected to be downfield due to the anisotropic effect of the sulfinate group. |
| ¹³C NMR | Chemical Shift (ppm) of C2 | Expected to be significantly shifted due to the direct attachment of the sulfinate group. |
| IR Spectroscopy | Frequency (cm⁻¹) of SO₂ asymmetric stretch | A strong absorption band is predicted in the region of 1300-1350 cm⁻¹. |
| UV-Vis Spectroscopy | λ_max (nm) | Predictions would indicate the wavelengths of maximum absorption due to π-π* transitions in the pyrrole ring. |
Vi. Derivatization and Synthetic Transformations of Sodium 1h Pyrrole 2 Sulfinate
Functionalization at the Sulfinate Moiety
The sulfinate group is a key functional handle that can be readily converted into other sulfur-based functionalities, significantly expanding the synthetic utility of the parent compound.
Sodium 1H-pyrrole-2-sulfinate can be converted to the corresponding pyrrole-2-sulfonyl halides, which are important precursors for sulfonamides and other derivatives. The transformation to sulfonyl chlorides can be achieved in situ from related sulfonic acids using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) nih.gov.
The synthesis of sulfonyl fluorides from sulfinate salts is a particularly valuable transformation, as sulfonyl fluorides are important probes in chemical biology and key partners in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. chemrxiv.org A common one-pot, two-step method involves the fluorination of the sulfinate salt with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov Other fluorinating reagents like Selectfluor™ have also been employed in similar palladium-catalyzed transformations. nih.gov These methods provide a direct route from the stable sulfinate salt to the more reactive sulfonyl fluoride derivative.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | N-Fluorobenzenesulfonimide (NFSI) | 1H-Pyrrole-2-sulfonyl fluoride | Oxidative Fluorination nih.gov |
| Aryl Sulfinate | Selectfluor™/Pd Catalyst | Aryl Sulfonyl Fluoride | Palladium-Catalyzed Fluorination nih.gov |
| Aryl Sulfonic Acid | Trichloroacetonitrile, PPh₃, TBAF | Aryl Sulfonyl Fluoride | In situ Halide Exchange nih.gov |
Sulfonic esters, or sulfonates, are another important class of compounds derivable from this compound. These derivatives are widely used as alkylating agents and synthetic precursors. researchgate.net Traditional methods for synthesizing sulfonate esters often involve the reaction of alcohols or phenols with sulfonyl chlorides. semanticscholar.orgnih.gov However, modern approaches enable the direct conversion from sodium sulfinates.
One such method is the copper-assisted cross-coupling reaction of sodium sulfinates with hydroxypyridines to prepare pyridinyl sulfonate esters. semanticscholar.org This approach utilizes inexpensive copper salts and avoids the need to pre-form the unstable sulfonyl chloride. semanticscholar.org Additionally, sulfinic acids (the protonated form of the sulfinate salt) can react directly with alcohols in the presence of lanthanide(III) triflate catalysts to yield the corresponding sulfonate esters. organic-chemistry.org Electrochemical oxidative coupling of thiophenols and alcohols also provides a route to sulfinic esters, highlighting the diverse methods available for this transformation. organic-chemistry.org
| Sulfur Reagent | Coupling Partner | Conditions/Catalyst | Product Class |
|---|---|---|---|
| Sodium Sulfinate | Hydroxypyridine | CuBr₂ semanticscholar.org | Pyridinyl Sulfonate Ester |
| Sulfinic Acid | Alcohol | Lanthanide(III) triflates organic-chemistry.org | Alkyl Sulfonate Ester |
| Sulfinic Acid | Alcohol | 1,1'-Carbonyldiimidazole (CDI) organic-chemistry.org | Alkyl Sulfonate Ester |
Pyrrole (B145914) Ring Modification and Functionalization
The pyrrole ring is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is crucial for developing new therapeutic agents. nih.govnih.gov The sulfinate/sulfonyl group at the C2 position strongly influences the reactivity and regioselectivity of subsequent transformations on the pyrrole nucleus.
The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards traditional electrophilic aromatic substitution. This deactivation, however, allows for regioselective functionalization at specific positions. While the C2 position is blocked, electrophilic attack is generally directed to the C4 and C5 positions.
More advanced strategies enable highly controlled and regioselective modifications. For instance, a dearomative chlorination of 1H-pyrroles can generate highly reactive 2,5-dichloro-substituted 2H-pyrrole intermediates in situ. bohrium.comnih.gov These intermediates can then be treated with various nucleophiles (amines, thiols, etc.) to introduce functionality at the C2 and C5 positions, leading to highly functionalized 2H-pyrrole derivatives. bohrium.comnih.gov This sequence allows for a triple nucleophilic modification of the pyrrole core in a highly efficient and regioselective manner. nih.gov Such methods provide powerful tools for creating structurally complex pyrroles that would be difficult to access through classical approaches. nih.gov
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the introduction of new chemical groups into a complex molecule at a late point in the synthesis. researchgate.net This enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.net Pyrrole scaffolds bearing a sulfonyl group are well-suited for LSF strategies.
One innovative approach utilizes a metal-free, photoredox-catalyzed method to convert sulfonamides (derived from the corresponding sulfonyl chloride) into key sulfonyl radical intermediates. researchgate.net These radicals can then be harnessed in further reactions, for example, by combining them with various alkene fragments to introduce diverse substituents onto the pyrrole-containing scaffold. researchgate.net This highlights how the sulfonyl group, derived from the initial sulfinate, can act as a linchpin for advanced, late-stage modifications of complex molecules. researchgate.net
Diversity-Oriented Synthesis (DOS) and Click Chemistry Approaches
Modern synthetic strategies such as Diversity-Oriented Synthesis (DOS) and click chemistry are essential for efficiently exploring chemical space to discover new biologically active molecules. nih.govcam.ac.uknih.gov this compound and its derivatives are valuable building blocks for both approaches.
DOS aims to generate libraries of structurally diverse compounds in an efficient manner, moving beyond simple appendage diversity to include variations in the core molecular skeleton. cam.ac.uknih.govcam.ac.uk The pyrrole sulfinate scaffold is an excellent starting point for DOS. The presence of multiple reactive sites—the sulfinate group, the pyrrole N-H bond, and the C-H bonds of the ring—allows for divergent reaction pathways. A common starting material can be branched into distinct molecular families by selectively reacting at the sulfinate (e.g., conversion to sulfonyl fluorides for SuFEx) or by employing regioselective C-H functionalization on the pyrrole ring. cam.ac.uk
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The pyrrole ring can be functionalized with either an alkyne or an azide (B81097) group. This derivatized pyrrole can then be "clicked" with a complementary reaction partner to rapidly form a stable 1,2,3-triazole linkage. nih.govorganic-chemistry.orgmdpi.com This is a powerful method for conjugating the pyrrole scaffold to other molecules or for building complex macrocycles. mdpi.com
Sulfur(VI) Fluoride Exchange (SuFEx): A more direct application involves the conversion of this compound into 1H-pyrrole-2-sulfonyl fluoride, as described in section 6.1.1. The resulting sulfonyl fluoride is an ideal electrophile for the SuFEx reaction. chemrxiv.org It can react selectively with a wide range of nucleophiles under catalytic conditions, forming stable sulfonyl-linked products. This allows the pyrrole moiety to be efficiently incorporated into larger structures, making it a powerful tool for drug discovery and chemical biology. chemrxiv.org
| Approach | Key Intermediate | Transformation | Application |
|---|---|---|---|
| DOS | This compound | Divergent reactions at S-center and pyrrole ring | Generation of skeletally diverse compound libraries nih.govcam.ac.uk |
| Click Chemistry (CuAAC) | Alkyne- or Azide-functionalized pyrrole | 1,3-Dipolar cycloaddition | Bioconjugation, material science nih.govnih.gov |
| Click Chemistry (SuFEx) | 1H-Pyrrole-2-sulfonyl fluoride | Nucleophilic substitution at sulfur(VI) | Covalent inhibitor design, chemical biology probes chemrxiv.org |
Application of SuFEx Click Chemistry for Functionalization
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of click reactions, has emerged as a robust tool for the formation of strong and stable chemical linkages. nih.govnih.gov While direct studies detailing the application of SuFEx chemistry to this compound are not prevalent in the examined literature, the principles of SuFEx suggest potential pathways for its functionalization. The core of SuFEx involves the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl-protected phenol (B47542) or amine to form a stable sulfate (B86663) or sulfonamide linkage.
Given the structure of this compound, it could potentially be oxidized to the corresponding sulfonyl fluoride, 1H-pyrrole-2-sulfonyl fluoride, which would then serve as a key building block in SuFEx reactions. This electrophilic partner could then be reacted with a variety of nucleophiles, such as phenols and amines, to create a library of functionalized pyrrole derivatives.
Hypothetical SuFEx Application:
| Reactant 1 | Reactant 2 | Product | Potential Application |
| 1H-pyrrole-2-sulfonyl fluoride | Phenol | Aryl pyrrole-2-sulfonate | Materials science, medicinal chemistry |
| 1H-pyrrole-2-sulfonyl fluoride | Primary/Secondary Amine | Pyrrole-2-sulfonamide | Drug discovery, agrochemicals |
This approach would allow for the late-stage functionalization of complex molecules containing phenolic or amine groups with a pyrrole-2-sulfonyl moiety, potentially altering their biological activity or material properties. nih.govnih.gov
Tandem and Cascade Derivatization Protocols
While specific tandem or cascade derivatization protocols starting directly from this compound are not extensively documented, the known reactivity of pyrroles and sulfinates allows for the postulation of such reaction sequences. For instance, the pyrrole ring can undergo various cycloaddition reactions, and the sulfinate group can act as a nucleophile or be converted into other functional groups that can participate in subsequent reactions.
One potential cascade pathway could involve an initial N-alkylation of the pyrrole, followed by an intramolecular reaction involving the sulfinate group or a derivative thereof. Another possibility is a tandem reaction where the pyrrole ring participates in a cycloaddition, and the resulting intermediate undergoes a transformation involving the sulfinate moiety. The development of such protocols would provide a powerful tool for the efficient synthesis of novel pyrrole-containing scaffolds.
Vii. Advanced Synthetic Applications of Sodium 1h Pyrrole 2 Sulfinate
Role as a Key Building Block in Complex Molecule Synthesis
Sodium 1H-pyrrole-2-sulfinate serves as a valuable precursor for the synthesis of a wide array of complex organic compounds. nih.govrsc.org Its utility stems from its ability to act as a source of the pyrrole-2-sulfonyl moiety, which can be incorporated into larger molecular frameworks through various synthetic strategies. The pyrrole (B145914) ring is a common motif in numerous biologically active natural products and pharmaceutical agents, and the introduction of a sulfonyl group can significantly modulate the physicochemical and biological properties of the parent molecule.
The reactivity of this compound allows it to participate in reactions as a nucleophile, an electrophile, or a radical precursor, depending on the reaction conditions. rsc.org This versatility makes it an indispensable tool for organic chemists. For instance, it can be readily converted to the corresponding sulfonyl chloride, which is a highly reactive electrophile for sulfonylation reactions. Alternatively, under appropriate conditions, it can generate a sulfonyl radical, which can participate in various radical-mediated transformations.
The application of this compound as a building block is exemplified in the synthesis of various substituted pyrroles and fused pyrrole systems. researchgate.net These structures are often key components of larger, more complex molecules with potential applications in drug discovery and materials science. nih.gov The ability to introduce the pyrrole-2-sulfonyl group with high efficiency and selectivity is crucial for the successful synthesis of these target molecules.
| Application | Description | Key Intermediates/Reagents |
| Synthesis of Substituted Pyrroles | Introduction of the pyrrole-2-sulfonyl group onto various molecular scaffolds. | Pyrrole-2-sulfonyl chloride |
| Construction of Fused Pyrrole Systems | Formation of polycyclic structures containing the pyrrole ring. | Varies depending on the specific ring system |
| Radical-Mediated Transformations | Generation of sulfonyl radicals for addition and cyclization reactions. | Radical initiators |
Construction of Diverse Heterocyclic Systems Incorporating the Pyrrole-Sulfone Motif
The pyrrole-sulfone motif is a key structural feature in a variety of heterocyclic compounds with interesting chemical and biological properties. This compound provides a direct and efficient entry point for the synthesis of these valuable molecules.
Sulfonylated benzofurans are an important class of heterocyclic compounds with potential applications in medicinal chemistry. google.com The synthesis of these compounds can be achieved through the reaction of o-hydroxyphenyl propargyl alcohols with sodium sulfinates, including this compound. nih.gov This transformation proceeds through a putative o-quinone methide intermediate and does not require any metal catalyst. nih.gov Another approach involves the silver-catalyzed cascade sulfonylation/cyclization of 1,6-enynes with sodium sulfinates. researchgate.net This method allows for the construction of 2-(sulfonylmethyl)benzofurans. researchgate.net
A metal-free alternative for the synthesis of sulfonylated benzofurans utilizes I₂O₅-mediated oxidative cyclization of 1,6-enynes with arylsulfonylhydrazides. researchgate.net
Sulfonylated lactones represent another class of heterocyclic compounds that can be accessed using sodium sulfinates. A notable method involves the silver-catalyzed cascade sulfonylation/cyclization of 1,6-enynes with sodium sulfinates. nih.gov This reaction proceeds with high stereoselectivity and allows for the construction of a C4 prochiral center in a single step. nih.gov Mechanistic studies, including ESR experiments, suggest that this transformation involves a radical pathway. nih.gov
| Reaction Type | Substrates | Catalyst/Reagent | Product |
| Cascade Sulfonylation/Cyclization | 1,6-Enynes, Sodium Sulfinates | Silver Catalyst | Sulfonylated Lactones |
Pyrazoles and other azoles are privileged scaffolds in medicinal chemistry, and the introduction of a sulfonyl group can enhance their biological activity. mdpi.com A transition metal-free method has been developed for the de novo synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. sci-hub.se This one-step, multicomponent reaction allows for the synthesis of pyrazoles bearing two different sulfonyl groups under mild conditions. sci-hub.se
Furthermore, the direct N-sulfonylation of azoles with sodium sulfinates can be achieved using N-halosuccinimides (NXS) as mediators. researchgate.net This method is applicable to a wide range of azoles, including benzoimidazoles, benzotriazole, and 1,2,4-triazole. nih.govresearchgate.net Interestingly, pyrazole (B372694) substrates undergo an unusual halogenation-sulfonylation reaction under these conditions. nih.govresearchgate.net
Indeno[1,2-b]pyrrole derivatives are a class of fused heterocyclic compounds with a range of biological activities. mdpi.comgoogle.com The synthesis of highly substituted indeno[1,2-b]pyrrol-4(1H)-ones can be accomplished through a one-pot, three-component reaction of ninhydrin, 1,3-dicarbonyl compounds, and primary amines. researchgate.net While the direct use of this compound in this specific multicomponent reaction is not explicitly detailed, the resulting pyrrole core could potentially be functionalized with a sulfonyl group in a subsequent step. Recent studies have focused on the synthesis and biological evaluation of novel indeno[1,2-b]pyrrol-4(1H)-one derivatives, highlighting the ongoing interest in this scaffold. researchgate.netnih.gov
Catalytic Applications in Organic Transformations
Beyond its role as a stoichiometric reagent, this compound and related sulfinate salts can also participate in catalytic cycles. While direct catalytic applications of this compound itself are less common, the broader class of sodium sulfinates is extensively used in catalysis. rsc.org
For instance, sodium sulfinates are key components in copper-catalyzed cross-coupling reactions with organoboronic acids to form aryl and alkenylsulfones. researchgate.net They also participate in palladium-catalyzed reactions for the synthesis of alkynyl sulfones. acs.org In the realm of photoredox catalysis, organic dyes can catalyze the reaction of sulfinic acids (generated in situ from sodium sulfinates) with various organic substrates. beilstein-journals.org
The principles demonstrated in these catalytic systems could potentially be extended to reactions involving this compound, opening up new avenues for the efficient and sustainable synthesis of pyrrole-containing molecules.
Development of Novel Reagents and Intermediates for Organic Synthesis
This compound has emerged as a versatile building block in organic synthesis, primarily owing to the nucleophilic and electrophilic capabilities of the sulfinate group. This reactivity allows for its transformation into a variety of novel reagents and valuable intermediates, significantly expanding the synthetic chemist's toolbox for the construction of complex pyrrole-containing molecules. The strategic manipulation of the sulfinate moiety enables the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds, leading to compounds with diverse functionalities and potential applications.
A significant application of this compound lies in its role as a precursor for pyrrolyl sulfones. These compounds are recognized as important intermediates in the synthesis of biologically active molecules, including potent inhibitors of enzymes like HIV-1 reverse transcriptase. researchgate.net The reaction of this compound with alkyl or aryl halides, under appropriate conditions, provides a direct route to unsymmetrical pyrrolyl sulfones. This transformation typically proceeds via nucleophilic substitution, where the sulfinate anion displaces a halide or another suitable leaving group.
Furthermore, this compound can be converted into electrophilic reagents. For instance, oxidation of the sulfinate can generate a highly reactive pyrrole-2-sulfonyl halide intermediate. This intermediate can then be employed in reactions with a wide range of nucleophiles to introduce the pyrrole-2-sulfonyl moiety into various molecular scaffolds. This two-step process is an efficient and scalable method for the synthesis of pyrrole sulfonamides and sulfonate esters.
The versatility of sodium sulfinates, including by extension this compound, allows them to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.gov This multifaceted reactivity has been harnessed to create a wide array of organosulfur compounds. nih.gov While much of the documented research focuses on aryl and alkyl sulfinates, the principles are broadly applicable to their heterocyclic counterparts.
The following data tables summarize the key synthetic transformations involving this compound for the development of novel reagents and intermediates, based on established reactivity patterns of sodium sulfinates. nih.gov
Table 1: Synthesis of Pyrrolyl Sulfone Intermediates via Nucleophilic Substitution
This table illustrates the reaction of this compound with various electrophiles to form stable and synthetically useful pyrrolyl sulfone intermediates.
| Electrophile | Reaction Conditions | Product Class | Reported Yields (General) |
| Alkyl Halides (R-X) | DMF, Heat | Alkyl-pyrrolyl sulfones | Good to Excellent |
| Activated Aryl Halides | Aprotic Solvent | Aryl-pyrrolyl sulfones | Moderate to Good |
| Michael Acceptors | Base catalyst | β-Sulfonyl pyrroles | Variable |
Table 2: Development of Electrophilic Pyrrole-Based Reagents
This table outlines the conversion of this compound into reactive electrophilic intermediates that can be used for further synthetic elaborations.
| Reagent | Product Intermediate | Subsequent Reaction | Final Product Class |
| Oxidizing Agent (e.g., NCS, POCl₃) | 1H-Pyrrole-2-sulfonyl chloride | Reaction with Amines (R₂NH) | Pyrrole-2-sulfonamides |
| Oxidizing Agent (e.g., NCS, POCl₃) | 1H-Pyrrole-2-sulfonyl chloride | Reaction with Alcohols (ROH) | Pyrrole-2-sulfonate esters |
Table 3: Formation of Other Sulfur-Containing Pyrrole Derivatives
This table showcases the synthesis of other important sulfur-containing pyrrole compounds from this compound, highlighting its versatility.
| Co-reactant | Catalyst/Conditions | Product Class | Reported Yields (General) |
| Thiols (R-SH) | CuI or FeCl₃, Aerobic | Pyrrolyl thiosulfonates | Good to Excellent nih.gov |
| Amines (R₂NH) | I₂, Room Temperature | Pyrrole-2-sulfonamides | Good to Excellent nih.gov |
The development of these novel reagents and intermediates from this compound underscores its importance as a strategic starting material in modern organic synthesis. The ability to readily access a range of functionalized pyrrole derivatives facilitates the exploration of new chemical space and the synthesis of complex target molecules.
Viii. Future Research Trajectories in Sodium 1h Pyrrole 2 Sulfinate Chemistry
Exploration of Undiscovered Synthetic Pathways and Methodologies
The development of novel synthetic routes to sodium 1H-pyrrole-2-sulfinate is a primary objective for expanding its utility. While classical methods for sulfinate salt synthesis exist, such as the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide, there is a continuous drive to discover more direct and versatile approaches. nih.govresearchgate.net
One promising avenue is the exploration of multicomponent reactions, which offer the potential to construct the pyrrole (B145914) and sulfinate functionalities in a single, efficient step from simple starting materials. tandfonline.com For instance, a hypothetical four-component reaction could involve an amine, a 1,4-dicarbonyl compound, a source of sulfur dioxide, and a base to directly yield the target molecule. Such an approach would be highly atom-economical and could provide rapid access to a diverse range of substituted pyrrole sulfinates.
Another area of interest lies in the late-stage functionalization of pre-formed pyrrole rings. This could involve the development of novel C-H activation/sulfinylation methods, allowing for the direct introduction of the sulfinate group onto a pyrrole scaffold. This strategy would be particularly valuable for the synthesis of complex molecules where the pyrrole moiety is already embedded.
| Potential Synthetic Strategy | Starting Materials | Key Transformation | Anticipated Advantages |
| Multicomponent Reaction | Amine, 1,4-dicarbonyl, SO2 source, Base | One-pot pyrrole formation and sulfinylation | High atom economy, operational simplicity |
| C-H Activation/Sulfinylation | Substituted pyrrole, Sulfinylating agent | Direct introduction of the sulfinate group | Late-stage functionalization, high regioselectivity |
| Transition-Metal Catalysis | Pyrrole derivative, Sulfur-containing reagent | Cross-coupling reaction | Broad substrate scope, functional group tolerance |
Development of Highly Efficient and Sustainable Methodologies
A significant focus of future research will be on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org
Electrochemical synthesis represents a particularly attractive sustainable approach. By using electricity as a "traceless" reagent, electrochemical methods can often avoid the use of harsh oxidants or reductants, leading to cleaner reaction profiles and easier purification. The electrochemical oxidation of a suitable pyrrole-containing thiol or the reduction of a pyrrole-2-sulfonyl chloride could provide direct access to the desired sulfinate salt.
Furthermore, the use of biocatalysis and enzymatic processes is an emerging area with immense potential for the sustainable synthesis of fine chemicals. The discovery or engineering of enzymes capable of catalyzing the formation of the C-S bond in this compound could lead to highly selective and environmentally benign synthetic routes.
| Sustainable Methodology | Key Principle | Potential Advantages | Illustrative Example |
| Electrochemical Synthesis | Use of electricity to drive chemical reactions | Avoidance of harsh reagents, high selectivity, potential for automation | Anodic oxidation of a pyrrole-2-thiolate |
| Biocatalysis | Use of enzymes to catalyze reactions | High selectivity, mild reaction conditions, use of renewable resources | Enzymatic sulfinylation of a pyrrole precursor |
| Photoredox Catalysis | Use of light to initiate chemical transformations | Mild reaction conditions, access to unique reactivity | Visible-light-mediated synthesis from a pyrrole halide and a sulfur source |
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic routes for this compound with flow chemistry and automated platforms is a key trajectory for improving efficiency, safety, and scalability. soci.orgacs.org Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govnih.gov
An automated flow synthesis of this compound could involve the sequential pumping of starting materials through heated or irradiated reactor coils, with in-line purification and analysis. chimia.ch This would allow for rapid reaction optimization and the on-demand production of the target compound. Furthermore, the modular nature of flow systems would enable the straightforward synthesis of a library of derivatives by simply varying the input starting materials.
| Flow Chemistry Parameter | Benefit in Synthesis | Example Application |
| Temperature Control | Precise and rapid heating/cooling for improved selectivity and yield | Optimization of a thermally sensitive cyclization step |
| Residence Time | Fine-tuning of reaction time to maximize conversion and minimize byproducts | Preventing decomposition of an unstable intermediate |
| Reagent Stoichiometry | Accurate control over the ratio of reactants for cleaner reactions | Minimizing excess reagents to simplify purification |
| In-line Analysis | Real-time monitoring of reaction progress for rapid optimization | Integration of a UV-Vis or NMR spectrometer to track product formation |
Advanced Mechanistic Insights through Real-Time Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for the development of more efficient and selective transformations. The use of advanced in-situ spectroscopic techniques for real-time reaction monitoring will be instrumental in achieving this goal. mt.comnih.gov
| In-situ Spectroscopic Technique | Information Gained | Potential Application |
| Nuclear Magnetic Resonance (NMR) | Structural information on soluble species | Identification of transient intermediates in a reaction mixture |
| Raman Spectroscopy | Vibrational information, suitable for solid and liquid phases | Monitoring the formation of specific functional groups in real-time |
| Fourier-Transform Infrared (FTIR) | Vibrational information, sensitive to changes in bonding | Tracking the consumption of starting materials and the appearance of products |
Computational Design and Prediction of Novel Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the reactivity of chemical compounds and for the rational design of new reactions. rsc.orggrnjournal.usnih.gov In the context of this compound, computational methods can be employed to explore potential reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of various transformations. nih.gov
For example, Density Functional Theory (DFT) calculations could be used to investigate the mechanism of a novel cyclization reaction involving this compound, helping to identify the most favorable reaction pathway and to design more efficient catalysts. nih.gov Furthermore, computational screening of virtual libraries of reactants could accelerate the discovery of new and unexpected reactivity patterns for this versatile building block. jcchems.com
| Computational Method | Application in Reactivity Prediction | Illustrative Example |
| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures | Predicting the regioselectivity of an electrophilic substitution on the pyrrole ring |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time | Understanding the role of solvent effects in a reaction |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large systems by treating a small region with high accuracy | Modeling an enzymatic reaction involving this compound |
Q & A
Q. What are the standard laboratory synthesis protocols for Sodium 1H-pyrrole-2-sulfinate, and how can reaction conditions be optimized for yield?
Synthesis typically involves sulfonation of pyrrole derivatives followed by neutralization with sodium hydroxide. Key variables include temperature (maintained at 0–5°C during sulfonation to prevent side reactions) and pH control (adjusted to 7–8 for optimal salt formation). Yield optimization requires iterative testing of molar ratios (e.g., pyrrole:sulfonating agent at 1:1.2) and purification via recrystallization in ethanol-water mixtures. Analytical validation using titration or UV-Vis spectroscopy ensures product integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Detects sulfinate absorption bands at 260–280 nm, confirming conjugation.
- NMR (¹H/¹³C) : Assigns pyrrole ring protons (δ 6.2–6.8 ppm) and sulfonate group integration.
- HPLC with Refractive Index Detection : Quantifies purity (>98%) using mobile phases like acetonitrile:water (70:30) .
Q. Table 1: Comparison of Analytical Methods
| Technique | Purpose | Detection Limit | Reference |
|---|---|---|---|
| UV-Vis | Quantification | 0.1 mg/mL | |
| HPLC | Purity Analysis | 0.05% impurities | |
| NMR | Structural Confirmation | N/A |
Q. How does pH affect the stability of this compound in aqueous solutions?
The compound is stable at neutral to slightly alkaline pH (7–9). Acidic conditions (pH < 5) induce hydrolysis, forming pyrrole-2-sulfonic acid, validated by pH titration and LC-MS monitoring. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for long-term storage .
Advanced Research Questions
Q. How can conceptual density functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?
DFT parameters such as electrophilicity index (ω) and Fukui functions identify reactive sites. For example, the sulfinate group’s high nucleophilicity (f⁻ ≈ 0.45) predicts preferential attack at electron-deficient carbons in cross-coupling reactions. Computational workflows (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) validate experimental kinetics .
Q. What strategies resolve contradictory data between experimental and computational studies on reaction kinetics?
- Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to align with experimental Arrhenius plots.
- Cross-Validation : Compare DFT-predicted activation energies (ΔG‡) with experimental kinetic isotope effects (KIEs). Discrepancies >10% suggest overlooked transition states or solvent interactions .
Q. What advanced mass spectrometry (MS) methods detect degradation products of this compound under oxidative stress?
High-resolution LC-QTOF-MS identifies degradation pathways (e.g., sulfonate oxidation to sulfone derivatives). Fragmentation patterns (m/z 140.95 for pyrrole-sulfone) and isotopic labeling (¹³C-pyrrole) confirm structures. Method validation follows USP guidelines for limit of detection (LOD < 0.01%) .
Q. How can researchers design experiments to investigate the compound’s role in catalytic cycles, such as in transition-metal complexes?
- Cyclic Voltammetry : Measures redox potentials (e.g., E₁/2 ≈ −0.8 V vs. Ag/AgCl) to assess electron-transfer efficiency.
- X-ray Absorption Spectroscopy (XAS) : Analyzes metal-sulfinate coordination geometry (e.g., κ²-binding mode).
- Kinetic Profiling : Monitors turnover frequency (TOF) under varying ligand:metal ratios .
Q. What methodological frameworks (e.g., PICO, FINER) are critical for formulating hypotheses about the compound’s bioactivity?
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (sulfinate concentration), Comparison (wild-type vs. mutant enzymes), Outcome (IC₅₀ values).
- FINER Criteria : Ensure hypotheses are Feasible (in vitro models), Novel (uncharacterized binding sites), and Relevant (antimicrobial applications) .
Methodological Best Practices
Q. How should researchers address gaps in literature regarding the compound’s environmental fate?
Q. What practices ensure reproducibility in synthesizing and testing this compound?
- Open Data : Share raw NMR/LC-MS files in repositories like Zenodo.
- Detailed Protocols : Document reaction times (±5 min), equipment calibration (e.g., pH meter), and batch-specific purity certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
